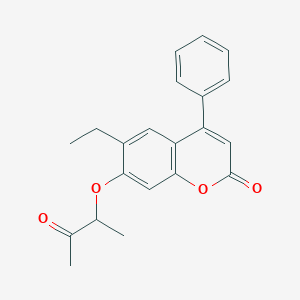
2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride
説明
2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride, also known as MTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTEC is a derivative of thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure.
作用機序
The exact mechanism of action of 2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with specific targets in the body such as enzymes or receptors. For example, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to bind to dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. This compound has also been found to inhibit cell proliferation, which is a hallmark of cancer. In vivo studies have shown that this compound can reduce seizure activity in animal models of epilepsy and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, the main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in some assays.
将来の方向性
There are several future directions for the study of 2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound and its interaction with specific targets in the body. Furthermore, the potential applications of this compound in organic electronics and materials science warrant further investigation. Finally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with novel biological activities.
科学的研究の応用
2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride has been studied extensively for its potential applications in various fields such as drug discovery, organic electronics, and materials science. In drug discovery, this compound has been found to exhibit anticancer, anticonvulsant, and antipsychotic activities. This compound has also been investigated as a potential scaffold for the development of new drugs due to its structural similarity to other bioactive compounds. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. In materials science, this compound has been studied for its potential applications as a corrosion inhibitor and as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
2-morpholin-4-ylethyl thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c13-11(10-2-1-9-16-10)15-8-5-12-3-6-14-7-4-12;/h1-2,9H,3-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOUYQXZNUQCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3963818.png)
![8-(1-phenyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B3963821.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963823.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3963827.png)
![2-(methoxymethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3963835.png)
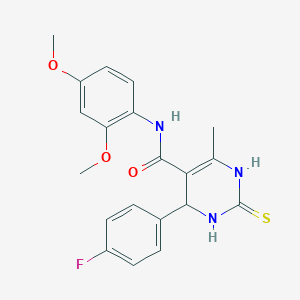
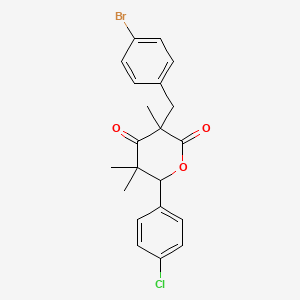
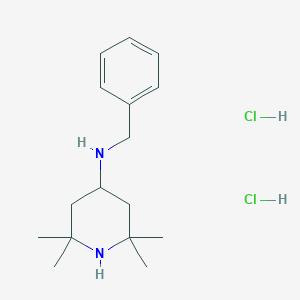
![ethyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3963869.png)
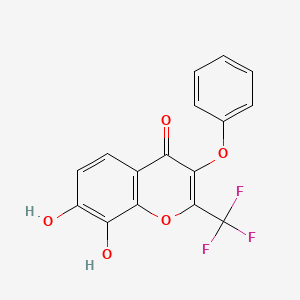
![1-mercapto-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3963883.png)
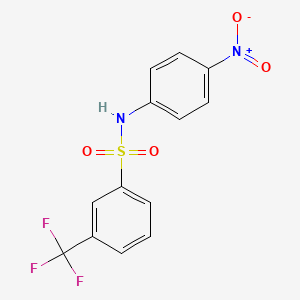
![2-bromo-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3963907.png)
